molecular formula C19H19FN4O2S B2653347 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1351586-30-5

4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No.: B2653347
CAS No.: 1351586-30-5
M. Wt: 386.45
InChI Key: ICGNMDXVMBOGQB-UHFFFAOYSA-N
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Description

4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 1351586-30-5) is a synthetic small molecule with a molecular formula of C19H19FN4O2S and a molecular weight of 386.4 g/mol . This compound features a 1,3,4-oxadiazole core, a heterocyclic scaffold widely recognized in medicinal chemistry for its diverse biological activities and bioisosteric properties, serving as a stable equivalent for ester and amide functional groups . The integration of the 1,3,4-oxadiazole ring with a piperidine carboxamide subunit and a thiophene moiety suggests significant potential for pharmacological research. Compounds containing the 1,3,4-oxadiazole ring have been extensively studied and demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and effects on the central nervous system . Specifically, recent studies on novel derivatives bearing the 1,3,4-oxadiazole structure have shown promising cytotoxicity against cancer cell lines, such as breast carcinoma (MCF-7), as well as antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . Researchers can leverage this compound as a key intermediate or building block in drug discovery programs, particularly for developing novel therapeutic agents targeting various diseases. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-15-5-3-13(4-6-15)17-22-23-18(26-17)14-7-9-24(10-8-14)19(25)21-12-16-2-1-11-27-16/h1-6,11,14H,7-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGNMDXVMBOGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is part of a class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article aims to summarize the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H15FN4O2C_{18}H_{15}FN_{4}O_{2} with a molecular weight of 338.34 g/mol. The structure includes a piperidine ring, an oxadiazole moiety, and a thiophene substituent, which contribute to its unique biological properties.

The biological activity of oxadiazole derivatives often involves interactions with various molecular targets such as enzymes and receptors. Specifically, the presence of the oxadiazole ring is associated with:

  • Antiproliferative Activity : Compounds similar to this one have shown significant antiproliferative effects in cancer cell lines by acting as tubulin inhibitors. This mechanism disrupts mitotic processes, leading to increased apoptosis in malignant cells .
  • Enzyme Inhibition : The structural features allow for potential interactions with various enzymes, modulating their activities which may be beneficial in treating diseases like cancer and metabolic disorders .

Biological Activity Data

Research has indicated that derivatives of oxadiazole exhibit a range of biological activities. Below is a summary table highlighting some key studies related to similar compounds:

Compound Biological Activity IC50 (µM) Cell Line Mechanism
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamideAntiproliferative120 nMDU-145 (Prostate Cancer)Tubulin Inhibition
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamideAnticancer0.65 - 2.41MCF-7 (Breast Cancer)Apoptosis Induction
1,2,4-Oxadiazol DerivativesEnzyme Inhibition<0.75 nMVarious Cancer LinesCarbonic Anhydrase Inhibition

Case Studies

  • Antiproliferative Effects : A study demonstrated that compounds structurally related to our target molecule exhibited significant antiproliferative effects against prostate cancer cells (DU-145) through tubulin inhibition . The lead compound from this study achieved an IC50 value of 120 nM.
  • Mechanistic Insights : Another investigation into oxadiazole derivatives revealed that they could induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways and increasing p53 expression levels . This suggests that modifications in the structure can enhance their therapeutic potential.
  • Selectivity in Enzyme Inhibition : Research on similar compounds indicated selective inhibition against carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis . The most active compound showed K_i values in the picomolar range.

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of oxadiazole derivatives, including the compound . The following points summarize key findings:

  • Mechanism of Action : The oxadiazole moiety is known to interact with various biological targets, leading to apoptosis in cancer cells. Studies have shown that compounds containing this structure can significantly inhibit cell proliferation and induce cell cycle arrest in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound exhibited an IC50 value as low as 0.25 μM against hepatocarcinoma cell lines, indicating potent antitumor activity .
    • Another investigation reported that specific oxadiazole derivatives could induce apoptosis by increasing caspase activity in cancer cells, thus highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound's structural features suggest potential applications as an antimicrobial agent. Research indicates that oxadiazole derivatives can exhibit significant activity against various bacterial strains:

  • Mechanism of Action : The presence of electron-withdrawing groups enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
  • Case Studies :
    • A series of studies have shown that oxadiazole derivatives possess activity against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values below 5 μM .
    • Novel derivatives have been synthesized and tested for their anti-tubercular properties, showing promising results in inhibiting bacterial growth without significant cytotoxicity to human cells .

Neuroprotective Effects

Recent studies have begun exploring the neuroprotective properties of oxadiazole derivatives:

  • Mechanism of Action : These compounds may exert neuroprotective effects through modulation of neuroinflammatory pathways and inhibition of oxidative stress.
  • Case Studies :
    • Research has indicated that certain oxadiazole-based compounds can protect neuronal cells from apoptosis induced by neurotoxic agents .
    • Compounds similar to the one discussed have shown promise in preclinical models for diseases such as Alzheimer's and Parkinson's due to their ability to cross the blood-brain barrier .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AnticancerInduces apoptosis; inhibits cell proliferationIC50 values as low as 0.25 μM against cancer cells
AntimicrobialDisrupts bacterial membranesEffective against Mycobacterium tuberculosis
NeuroprotectiveModulates neuroinflammation; reduces oxidative stressProtects neuronal cells from apoptosis

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Core Variations : Replacing the oxadiazole in the target compound with thiadiazole (e.g., ) or benzoxazolothiazole () alters electronic properties and steric bulk, impacting target selectivity. Thiadiazole-containing analogs demonstrate enhanced antifungal activity due to improved membrane permeability .
  • Substituent Effects : The thiophen-2-ylmethyl group in the target compound may confer higher lipophilicity compared to methoxyphenyl () or tosyl () groups, influencing blood-brain barrier penetration or metabolic stability.
  • Bioactivity Trends : Fluorophenyl-substituted compounds (e.g., ) consistently exhibit antimicrobial properties. For example, acylthiourea derivatives with 4-fluorophenyl groups showed >90% inhibition against Gibberella zeae at 50 mg/L .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are lacking, analog-based inferences suggest:

  • LogP : ~3.5–4.0 (moderate lipophilicity due to fluorophenyl and thiophene groups).
  • Solubility: Limited aqueous solubility, typical of aryl- and heterocycle-rich structures.
  • Metabolic Stability : Thiophene rings may undergo CYP450-mediated oxidation, necessitating prodrug strategies or structural modifications .

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